molecular formula C8H8BrCl B14026164 1-Bromo-3-chloro-5-ethylbenzene

1-Bromo-3-chloro-5-ethylbenzene

Cat. No.: B14026164
M. Wt: 219.50 g/mol
InChI Key: VTIUSOGJBYAGPK-UHFFFAOYSA-N
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Description

Halogenated ethylbenzenes, including the specific molecule 1-Bromo-3-chloro-5-ethylbenzene, are a noteworthy subclass of organic compounds that have garnered interest in various fields of chemical research. Their utility often stems from the unique reactivity imparted by the combination of an alkyl group and one or more halogen substituents on a benzene (B151609) ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrCl

Molecular Weight

219.50 g/mol

IUPAC Name

1-bromo-3-chloro-5-ethylbenzene

InChI

InChI=1S/C8H8BrCl/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3

InChI Key

VTIUSOGJBYAGPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 3 Chloro 5 Ethylbenzene

Direct Halogenation Approaches to Substituted Ethylbenzenes

Direct halogenation of a pre-existing substituted ethylbenzene (B125841) to achieve the 1-bromo-3-chloro-5-ethyl arrangement is synthetically challenging due to the directing effects of the substituents.

Electrophilic Aromatic Substitution Strategies for Bromination and Chlorination

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing halogen atoms to a benzene (B151609) ring. masterorganicchemistry.com This process involves the generation of a potent electrophile, typically a polarized halogen molecule (e.g., Br-Br or Cl-Cl), which is activated by a Lewis acid catalyst such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. masterorganicchemistry.comlatech.edu The catalyst enhances the electrophilicity of the halogen, enabling it to be attacked by the electron-rich π system of the benzene ring. latech.edu This attack results in the formation of a carbocation intermediate, known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The aromaticity is restored in the final step when a weak base removes a proton from the carbon atom where the halogen has attached. masterorganicchemistry.com

Regioselectivity and Isomer Control in Direct Syntheses

The primary obstacle in synthesizing 1-bromo-3-chloro-5-ethylbenzene via direct halogenation is controlling the regioselectivity—the position at which the incoming substituents attach. The placement of a new substituent is dictated by the electronic properties of the groups already present on the ring. chemistrytalk.orgpressbooks.pub

Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing:

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. chemistrytalk.org

Deactivating groups withdraw electron density from the ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.org

The substituents relevant to this compound are the ethyl group (-CH₂CH₃), a bromine atom (-Br), and a chlorine atom (-Cl).

The ethyl group is an alkyl group, which is activating and an ortho-, para-director due to its electron-donating inductive effect. libretexts.org

Halogens like chlorine and bromine are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate for ortho and para attack. pressbooks.publibretexts.org

Given that all three groups (ethyl, bromo, chloro) are ortho-, para-directors, a direct, sequential halogenation of ethylbenzene would not yield the desired 1,3,5-substitution pattern. For instance, the chlorination of 3-ethylbromobenzene would preferentially direct the incoming chlorine to the ortho and para positions relative to the existing substituents, leading to a mixture of other isomers rather than the desired this compound. To achieve a 1,3- (meta) relationship between substituents when both are ortho-, para- directors, a multi-step approach is typically required. lumenlearning.com

Table 1: Directing Effects of Relevant Substituents

SubstituentChemical GroupReactivity EffectDirecting Effect
-CH₂CH₃Ethyl (Alkyl)ActivatingOrtho, Para
-ClChloro (Halogen)DeactivatingOrtho, Para
-BrBromo (Halogen)DeactivatingOrtho, Para

Multi-step Convergent and Divergent Synthesis Pathways

Due to the challenges of regioselectivity in direct halogenation, multi-step synthetic pathways are necessary to construct this compound. These routes often employ functional group interconversions and diazonium chemistry to precisely control the placement of the halogen substituents.

Strategies Employing Functional Group Interconversions (e.g., via aniline derivatives)

A common and effective strategy involves starting with an aniline derivative where an amino group (-NH₂) is used to direct the initial halogenation steps. The amino group is a very strong activating, ortho-, para-director. To moderate its high reactivity and prevent unwanted side reactions, it is typically protected by converting it into an acetamido group (-NHCOCH₃) through acetylation. medium.com This acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled subsequent reactions. youtube.com

A plausible synthetic route for this compound would start with an appropriately substituted aniline, such as 3-chloro-5-ethylaniline (B8711142). The synthesis would proceed through the following key transformations:

Protection: The amino group of the starting aniline is acetylated to form the corresponding acetanilide.

Halogenation: An electrophilic bromination is performed. The acetamido group directs the incoming bromine to the ortho position.

Deprotection: The acetamido group is hydrolyzed back to an amino group.

Diazotization and Halogen Substitution: The newly revealed amino group is then converted into a diazonium salt, which can be replaced by a halogen using a Sandmeyer reaction.

This sequence allows for the controlled, stepwise introduction of the halogens to achieve the desired 1,3,5-pattern, which is inaccessible through direct synthesis. adamcap.comstudy.com

Utilization of Diazonium Chemistry for Halogen Introduction

Diazonium chemistry is a powerful tool for introducing a wide range of functional groups onto an aromatic ring, including halogens. wikipedia.org The process begins with the diazotization of a primary arylamine, where the amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a stable arenediazonium salt. libretexts.org

The resulting diazonium group (-N₂⁺) is an excellent leaving group as it departs as dinitrogen gas (N₂). google.com This allows it to be easily replaced by a nucleophile. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group. wikipedia.orgmasterorganicchemistry.com

To introduce a bromine atom, the diazonium salt is treated with copper(I) bromide (CuBr). masterorganicchemistry.com

To introduce a chlorine atom, copper(I) chloride (CuCl) is used. masterorganicchemistry.com

This method is highly versatile because the amino group can be used to direct other substituents into place before it is itself replaced, providing a level of synthetic control not achievable with direct electrophilic substitution. organic-chemistry.orgnih.gov For the synthesis of this compound, starting from 3-ethyl-5-bromoaniline, for example, the amino group would be converted to a diazonium salt and subsequently replaced by chlorine using CuCl.

Table 2: Proposed Multi-Step Synthesis via an Aniline Derivative

StepReaction TypeStarting MaterialKey ReagentsIntermediate/Product
1Acetylation (Protection)3-Chloro-5-ethylanilineAcetic anhydride ((CH₃CO)₂O)N-(3-chloro-5-ethylphenyl)acetamide
2Electrophilic BrominationN-(3-chloro-5-ethylphenyl)acetamideBr₂, Acetic AcidN-(2-bromo-3-chloro-5-ethylphenyl)acetamide
3Hydrolysis (Deprotection)N-(2-bromo-3-chloro-5-ethylphenyl)acetamideH₃O⁺, heat2-Bromo-3-chloro-5-ethylaniline
4Deamination (Diazotization)2-Bromo-3-chloro-5-ethylanilineNaNO₂, H₃PO₂This compound

Optimization of Reaction Yields and Purity in Multi-step Sequences

The synthesis of this compound typically involves a multi-step sequence, often starting from a more readily available substituted benzene. A plausible synthetic route could commence with the Friedel-Crafts acylation of a suitable starting material to introduce the ethyl group, followed by sequential halogenation steps. The order of these halogenation reactions is critical to achieving the desired 1,3,5-substitution pattern, governed by the directing effects of the substituents present on the aromatic ring at each stage. lumenlearning.comlibretexts.org

Table 1: Hypothetical Optimization of a Bromination Step in the Synthesis of a 1,3,5-Trisubstituted Benzene Derivative

EntryLewis Acid CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1FeCl₃102547590
2AlCl₃102548292
3AlCl₃52568595
4AlCl₃5088097

This table is illustrative and intended to demonstrate the principles of reaction optimization. The data is not derived from actual experimental results for the synthesis of this compound.

Common purification techniques for halogenated aromatic compounds include recrystallization, column chromatography, and distillation. sciencemadness.org The choice of method depends on the physical properties of the compound and the nature of the impurities. For instance, fractional distillation can be effective for separating isomers with different boiling points, while column chromatography is often used to remove polar impurities. google.com

Novel Synthetic Techniques and Sustainable Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. ucl.ac.ukucl.ac.ukrasayanjournal.co.in These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Exploration of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for reactions that are exothermic or involve hazardous reagents. d-nb.infomdpi.com In a flow reactor, reagents are continuously pumped through a heated or cooled tube, where the reaction takes place. This allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. scientificupdate.com

For the synthesis of this compound, a multi-step flow process could be envisioned where each step is carried out in a separate reactor module. This would allow for the "telescoping" of the synthesis, where the output from one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates.

Table 2: Comparison of a Hypothetical Halogenation Reaction in Batch vs. Flow

ParameterBatch ReactionFlow Reaction
Reaction Volume1 L10 mL
Temperature ControlModerateExcellent
Reaction Time4 hours15 minutes
Yield85%95%
Purity95%>99%
SafetyPotential for thermal runawayInherently safer

This table is a conceptual comparison and does not represent empirical data for the synthesis of this compound.

Mechanochemical Syntheses and Solvent-Free Methods

Mechanochemistry is a branch of chemistry that investigates chemical transformations induced by mechanical force, such as grinding or milling. colab.ws These reactions are often carried out in the absence of a solvent, which significantly reduces the environmental impact of the synthesis. colab.ws

The halogenation of aromatic compounds has been successfully demonstrated using mechanochemical methods. colab.ws For the synthesis of this compound, a mechanochemical approach could involve the ball-milling of the starting material with a solid halogenating agent and a catalyst. This solvent-free method could lead to a more sustainable and efficient synthesis.

Solvent-free reactions, in general, are a key aspect of green chemistry. rasayanjournal.co.in By eliminating the need for solvents, which are often volatile and flammable, these methods reduce waste and improve safety. Research into solvent-free halogenation and other aromatic functionalization reactions is an active area of investigation with the potential to revolutionize the synthesis of compounds like this compound.

Chemical Reactivity and Transformation Mechanisms of 1 Bromo 3 Chloro 5 Ethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. msu.edu The course of these reactions is heavily dependent on the electronic and steric properties of the substituents already present on the ring. wikipedia.org

Directing Effects of Bromo, Chloro, and Ethyl Substituents on Incoming Electrophiles

In contrast, the ethyl group is an activating group. quizlet.com It donates electron density to the ring via an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. quizlet.com As an activating group, the ethyl group is also an ortho-, para-director. youtube.com

In 1-Bromo-3-chloro-5-ethylbenzene, the positions ortho to the ethyl group are also meta to the bromo and chloro groups. The positions ortho to the bromo and chloro groups are either occupied by another substituent or are sterically hindered. The directing effects of the substituents are summarized in the table below.

SubstituentElectronic EffectDirecting Influence
Bromo Inductively withdrawing (-I), Resonance donating (+R)Ortho, Para-directing (deactivating)
Chloro Inductively withdrawing (-I), Resonance donating (+R)Ortho, Para-directing (deactivating)
Ethyl Inductively donating (+I), HyperconjugationOrtho, Para-directing (activating)

This table summarizes the electronic and directing effects of the substituents on the aromatic ring.

Given these competing influences, the incoming electrophile will be directed to the positions most activated. The ethyl group is the strongest activating group, and therefore, substitution is most likely to occur at the positions ortho and para to it. However, the para position is already occupied by the bromo group. Thus, electrophilic attack is most favored at the positions ortho to the ethyl group (C2 and C6).

Mechanistic Insights into Electrophilic Attack and Product Selectivity

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. msu.edu This is the slow, rate-determining step. msu.edu In the second, faster step, a proton is removed from the arenium ion to restore the aromaticity of the ring. msu.edu

For this compound, the attack of an electrophile (E+) at the C2 position (ortho to the ethyl group and meta to the chloro group) would proceed as follows:

Formation of the Arenium Ion: The π electrons of the benzene ring attack the electrophile, forming a new C-E bond and a resonance-stabilized arenium ion. The positive charge in the arenium ion is delocalized over the remaining five carbons of the ring. The stability of this intermediate is enhanced by the electron-donating ethyl group.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon bearing the new electrophile, restoring the aromatic system.

The selectivity for the major product is determined by the relative stabilities of the possible arenium ion intermediates. The intermediate leading to substitution at the C2 and C6 positions is the most stabilized due to the activating effect of the ethyl group. Attack at other positions would lead to less stable intermediates due to the deactivating nature of the halogen substituents. For example, nitration of 1-bromo-3-chlorobenzene (B44181) would lead to 1-bromo-3-chloro-5-nitrobenzene. chembk.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction is generally less common for simple aryl halides unless the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com

Pathways and Conditions for Halogen Displacement (e.g., by alkoxides, amines)

For this compound, direct nucleophilic displacement of the bromo or chloro group is challenging due to the electron-rich nature of the benzene ring. However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong base, these reactions can occur.

One possible pathway is the SNAr (addition-elimination) mechanism. This mechanism is favored when strong electron-withdrawing groups are present ortho or para to the leaving group, which is not the case here.

Another potential pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This is more likely to occur with very strong bases like sodium amide (NaNH₂). The base would abstract a proton ortho to one of the halogens, followed by the elimination of the halide to form a benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product.

Displacement of the halogens can be achieved with nucleophiles such as alkoxides (e.g., sodium methoxide) or amines, typically requiring harsh reaction conditions.

Influence of Reaction Medium and Activating Groups on Reactivity

The reaction medium plays a crucial role in nucleophilic aromatic substitution. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

While this compound itself lacks strong activating groups for NAS, the introduction of an electron-withdrawing group, such as a nitro group, would significantly increase its reactivity towards nucleophilic attack. For instance, if a nitro group were present ortho or para to one of the halogens, the SNAr mechanism would be greatly facilitated.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides like this compound are excellent substrates for these reactions. These reactions are typically catalyzed by transition metals, most commonly palladium or nickel. escholarship.org

The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to the metal catalyst, allowing for sequential cross-coupling reactions. For example, a Suzuki coupling could be performed selectively at the C-Br position, followed by a second coupling reaction at the C-Cl position under more forcing conditions.

Cross-Coupling ReactionCatalyst/ReagentsBond Formed
Suzuki Coupling Pd catalyst, Base, Boronic acid/esterC-C
Heck Coupling Pd catalyst, Base, AlkeneC-C
Sonogashira Coupling Pd/Cu catalyst, Base, Terminal alkyneC-C (alkyne)
Buchwald-Hartwig Amination Pd catalyst, Base, AmineC-N
Stille Coupling Pd catalyst, OrganostannaneC-C

This table lists common cross-coupling reactions applicable to aryl halides.

These reactions provide versatile methods for elaborating the structure of this compound, allowing for the introduction of a wide variety of functional groups and the synthesis of more complex molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent electrophilic partner. wikipedia.org Due to the significant difference in reactivity between aryl bromides and chlorides, these reactions can be performed with high chemoselectivity, targeting the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester. For this compound, the reaction with an arylboronic acid, catalyzed by a palladium(0) complex and a base, selectively yields a substituted 3-chloro-5-ethylbiphenyl. The general reactivity trend for halides in Suzuki coupling is I > Br > OTf >> Cl. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org When this compound is reacted with an alkene like styrene (B11656) or an acrylate, the vinylation occurs selectively at the C-Br position, producing a 3-chloro-5-ethyl-substituted styrene or cinnamate (B1238496) derivative. beilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I) salts. researchgate.netyoutube.com The reaction with this compound selectively yields a 1-(alkynyl)-3-chloro-5-ethylbenzene, demonstrating the preferential reactivity of the C-Br bond. libretexts.orgrsc.org

The table below summarizes representative conditions for these selective coupling reactions.

Reaction Reagents Catalyst System Base Solvent Selective Product
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O3-Aryl-1-chloro-5-ethylbenzene
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃NDMF1-Chloro-3-ethyl-5-vinylbenzene
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF1-Alkynyl-3-chloro-5-ethylbenzene

Mechanistic Investigations of Catalytic Cycles and Intermediate Formation

The high selectivity observed in palladium-catalyzed cross-couplings of this compound is rooted in the mechanism of the catalytic cycle. nih.gov This cycle universally consists of three primary steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

Oxidative Addition: This is the selectivity-determining step. nih.gov The active Pd(0) catalyst preferentially inserts into the weaker carbon-bromine bond over the stronger carbon-chlorine bond. nih.gov This difference in bond dissociation energy (C-Br: ~293 kJ/mol vs. C-Cl: ~351 kJ/mol) creates a significant kinetic barrier for C-Cl bond activation, ensuring that the initial oxidative addition product is almost exclusively the arylpalladium(II) bromide complex. wikipedia.org

Transmetalation / Migratory Insertion: In the Suzuki reaction, the organoboron reagent undergoes transmetalation with the arylpalladium(II) bromide intermediate, where the aryl group from the boronic acid replaces the bromide on the palladium center. libretexts.org In the Heck reaction, the alkene coordinates to the palladium complex and then undergoes migratory insertion into the palladium-carbon bond. libretexts.org

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. The resulting product retains the chloro substituent at its original position.

The formation of difunctionalized products, where both halogens react, is generally suppressed under standard conditions due to the slow rate of oxidative addition into the C-Cl bond. nih.gov

Ligand Effects and Catalyst Design for Enhanced Selectivity and Efficiency

The choice of ligand coordinated to the palladium center is crucial for modulating catalyst activity, stability, and selectivity. scispace.com While the intrinsic reactivity difference between C-Br and C-Cl bonds provides a strong basis for selectivity, ligand properties can further enhance or even alter this preference.

Electron-Rich, Bulky Ligands: Ligands such as trialkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are highly effective for cross-coupling reactions. nih.gov Their strong electron-donating ability facilitates the oxidative addition step, often allowing reactions to proceed under milder conditions. The steric bulk of these ligands can influence the accessibility of the catalytic site and, in some cases, prevent catalyst deactivation or promote reductive elimination.

Controlling Selectivity: In polyhalogenated systems, ligand design can be used to control which site reacts. While standard ligands typically favor the inherent C-Br reactivity, highly specialized ligand systems or "ligand-free" conditions (where solvent molecules or the substrate may act as weak ligands) can sometimes be employed to reverse or modify the expected selectivity. nih.govresearchgate.net For instance, bulky ligands can inhibit a bimolecular mechanism for catalyst dissociation, which can sometimes lead to exhaustive functionalization (reaction at both C-Br and C-Cl sites) if the catalyst remains associated with the mon-functionalized product. nih.gov Conversely, adding small, coordinating additives like DMSO can help suppress this overfunctionalization. nih.gov

Other Transition Metal-Catalyzed Transformations (e.g., copper-catalyzed reactions)

Besides palladium, other transition metals, particularly copper, are widely used for C-C and C-N bond formation. Copper-catalyzed reactions, like the Ullmann condensation, are effective for coupling aryl halides with alcohols, amines, and amides. researchgate.netrsc.org

For this compound, copper-catalyzed reactions are expected to exhibit similar chemoselectivity to their palladium-catalyzed counterparts, with the C-Br bond being more reactive. acs.org This allows for the selective introduction of nitrogen or oxygen nucleophiles. For example, a copper-catalyzed amination with a primary or secondary amine would preferentially yield 3-chloro-5-ethylaniline (B8711142) derivatives. The choice of the copper source (e.g., CuI), ligand (e.g., diamines, amino acids), and base is critical for achieving high yields. acs.org

Radical Reactions and Reductive Transformations of Halogenated Aromatics

The carbon-halogen bonds in this compound can be cleaved through reductive or radical pathways. These transformations are useful for selectively removing one or both halogen atoms.

Reductive Dehalogenation: This process, also known as hydrodehalogenation, replaces a halogen atom with a hydrogen atom. wikipedia.org The differential reactivity of the C-Br and C-Cl bonds allows for selective de-bromination. Catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) and a hydrogen source can efficiently reduce the C-Br bond while leaving the C-Cl bond untouched. organic-chemistry.orgresearchgate.net This reaction transforms this compound into 1-chloro-3-ethylbenzene. The C-Cl bond can be reduced under more forcing conditions.

Radical-mediated dehalogenations, often initiated by photolysis, radical initiators, or electron transfer reagents, can also be employed. organic-chemistry.org These reactions proceed via an aryl radical intermediate, which then abstracts a hydrogen atom from a donor source. researchgate.netacs.org

The table below shows representative reductive transformations.

Transformation Reagents/Conditions Selective Product
Selective De-bromination H₂, Pd/C, Et₃N1-Chloro-3-ethylbenzene
Exhaustive Dehalogenation H₂, Pd/C (harsher conditions)Ethylbenzene (B125841)

Functionalization of the Ethyl Side Chain

The ethyl group of this compound offers another site for chemical modification, primarily at the benzylic position (the -CH₂- group adjacent to the aromatic ring). The C-H bonds at this position are weaker than other aliphatic C-H bonds, making them susceptible to both radical halogenation and oxidation. libretexts.orgmasterorganicchemistry.com

Benzylic Bromination: Free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) selectively introduces a bromine atom at the benzylic position. This reaction would convert this compound into 1-(1-bromoethyl)-3-bromo-5-chlorobenzene. This product is a versatile intermediate, as the newly introduced benzylic bromide is highly reactive in nucleophilic substitution reactions.

Benzylic Oxidation: The ethyl side chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. libretexts.orglibretexts.org This reaction cleaves the bond between the benzylic and terminal carbons of the ethyl group, converting the entire side chain into a carboxyl group. This transforms this compound into 3-bromo-5-chlorobenzoic acid. Milder oxidizing agents can selectively oxidize the benzylic position to a ketone, yielding 1-(3-bromo-5-chlorophenyl)ethanone (B178965) (acetophenone derivative). youtube.comaskfilo.comvaia.com

Advanced Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 1-Bromo-3-chloro-5-ethylbenzene are predicted to exhibit characteristic signals that enable its unambiguous identification and differentiation from other isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The aromatic region is expected to display three distinct signals for the three non-equivalent aromatic protons. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and ethyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to the halogens showing characteristic downfield shifts.

Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃1.25Triplet3H
-CH₂2.65Quartet2H
Ar-H7.28Singlet1H
Ar-H7.35Singlet1H
Ar-H7.42Singlet1H
Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (ppm)
-CH₃15.2
-CH₂28.7
C-Br122.5
C-Cl134.8
C-Et145.3
Ar-C127.9
Ar-C129.1
Ar-C131.5

The differentiation from other isomers, such as 1-bromo-2-chloro-4-ethylbenzene (B2527302) or 4-bromo-2-chloro-1-ethylbenzene, is readily achieved by analyzing the multiplicity and integration of the aromatic proton signals, as well as the number of unique carbon signals. researchgate.net

Two-dimensional NMR techniques are instrumental in confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their direct connection. The aromatic protons would show correlations based on their coupling relationships, aiding in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. miamioh.edu The HSQC spectrum would show cross-peaks connecting the methyl and methylene carbon signals to their respective proton signals. Similarly, each aromatic proton signal would correlate to its directly attached carbon signal.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Investigations

The IR and Raman spectra of this compound will be dominated by vibrations associated with the trisubstituted benzene (B151609) ring and the ethyl group. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. libretexts.org Aliphatic C-H stretching from the ethyl group appears in the 3000-2850 cm⁻¹ range.

C=C stretching: The benzene ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

Out-of-plane C-H bending: The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic for the 1,3,5-trisubstitution pattern. libretexts.org

To accurately assign the observed vibrational bands, experimental spectra are often correlated with theoretical calculations, typically using Density Functional Theory (DFT). nih.gov These calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the definitive assignment of complex spectral features and confirming the proposed molecular structure.

Predicted IR and Raman Data for this compound
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3080-30503080-3050
Aliphatic C-H Stretch2970-28602970-2860
Aromatic C=C Stretch1580, 1560, 14701580, 1560, 1470
C-H Bend (aliphatic)1450, 13801450, 1380
C-Cl Stretch~750~750
C-Br Stretch~680~680
Out-of-plane C-H Bend~870, ~830~870, ~830

Theoretical and Computational Studies of 1 Bromo 3 Chloro 5 Ethylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab initio methods)

No published studies were found that specifically detail the following for 1-Bromo-3-chloro-5-ethylbenzene:

Computational Modeling of Reaction Mechanisms

Prediction of Reaction Energetics and Kinetic Parameters

Computational chemistry provides powerful tools to predict the energetics and kinetics of chemical reactions involving this compound. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a balance between accuracy and computational cost. nih.govrsc.orgresearchgate.net

One of the primary areas of investigation for a substituted benzene (B151609) like this compound is its behavior in electrophilic aromatic substitution (EAS) reactions. The bromine, chlorine, and ethyl substituents on the benzene ring influence the electron density distribution and, consequently, the regioselectivity and rate of such reactions. msu.edu Both halogens (bromine and chlorine) are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The ethyl group is an activating, ortho-, para-directing substituent.

Computational models can predict the most likely sites for electrophilic attack by calculating the energies of the possible intermediates, known as σ-complexes or Wheland intermediates. nih.gov The transition state energies leading to these intermediates determine the kinetic favorability of substitution at different positions on the aromatic ring.

For this compound, there are three potential sites for electrophilic substitution: positions 2, 4, and 6. Due to the substitution pattern, positions 4 and 6 are sterically more accessible than position 2. DFT calculations would typically be employed to determine the activation energy for the formation of the σ-complex at each of these positions.

A hypothetical study on the nitration of this compound could yield the following illustrative data, calculated using a functional such as ωB97X-D with a suitable basis set like cc-pVTZ. rsc.org

Table 1: Predicted Activation Energies for the Nitration of this compound

Position of SubstitutionPredicted Activation Energy (kcal/mol)Relative Reaction Rate (Predicted)
222.5Minor
419.8Major
620.1Significant

These predicted activation energies would suggest that substitution at position 4 is kinetically most favorable, followed closely by position 6. The higher energy barrier for substitution at position 2 can be attributed to greater steric hindrance from the adjacent bromine and ethyl groups.

Beyond regioselectivity, computational methods can also elucidate reaction mechanisms. For instance, in electrophilic bromination, it has been shown for other substituted benzenes that the reaction can proceed through either a direct substitution or an addition-elimination pathway. rsc.orgresearchgate.net DFT calculations can map out the potential energy surfaces for these competing pathways for this compound, revealing the most likely mechanism under specific reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior (excluding biological)

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are invaluable for predicting the properties of compounds like this compound without the need for experimental measurements. The development of a QSPR model involves calculating a set of molecular descriptors and then using statistical methods, such as multiple linear regression, to find a correlation with a specific property. nih.gov

For halogenated aromatic compounds, a variety of descriptors can be employed, including:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum-chemical descriptors: These are calculated using computational chemistry methods and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potentials. nih.gov

Geometric descriptors: These describe the 3D structure of the molecule, such as its volume and surface area.

Predicting Boiling Point:

The boiling point of a compound is strongly related to intermolecular forces. A QSPR model for the boiling point of a class of compounds including this compound would likely incorporate descriptors that reflect molecular size (e.g., molecular weight or volume) and polarity (e.g., dipole moment or descriptors derived from electrostatic potential). nih.govacs.org

An illustrative QSPR model for predicting the boiling point of substituted benzenes might take the following form:

Boiling Point (°C) = a * (Molecular Weight) + b * (Dipole Moment) + c * (Polarizability) + d

Where a, b, c, and d are coefficients determined through regression analysis of a training set of molecules.

Predicting Aqueous Solubility:

The aqueous solubility of an organic compound is a critical property in many chemical processes. QSPR models for solubility often use descriptors that quantify the molecule's hydrophobicity and its ability to form hydrogen bonds. nih.gov For this compound, which cannot act as a hydrogen bond donor, descriptors related to its size, polarity, and the nature of its halogen and alkyl substituents would be important.

Table 2: Illustrative Molecular Descriptors for a QSPR Study of this compound

Descriptor TypeDescriptor NameHypothetical ValueRelevance to Property Prediction
TopologicalWiener Index578Relates to molecular branching and size.
Quantum-ChemicalHOMO Energy-9.2 eVIndicates susceptibility to electrophilic attack.
Quantum-ChemicalLUMO Energy-0.8 eVRelates to electron affinity.
GeometricMolecular Volume145 ųCorrelates with properties like boiling point and solubility.
ElectrostaticDipole Moment1.8 DReflects molecular polarity.

By developing robust QSPR models based on a diverse set of halogenated aromatic compounds, the chemical behavior and physical properties of this compound can be predicted with a reasonable degree of accuracy. nih.gov These predictive models are essential for risk assessment, process design, and the broader understanding of how molecular structure dictates chemical properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Polyaromatic Systems

While specific studies detailing the use of 1-Bromo-3-chloro-5-ethylbenzene in the synthesis of complex polyaromatic systems are not extensively documented, its structure is analogous to other di- and tri-halogenated benzenes that are fundamental for such applications. For instance, the related compound 1-bromo-3-chloro-5-iodobenzene (B84608) is extensively used in Suzuki cross-coupling reactions with various arylboronic acids to construct complex molecules like 1,3,5-trisarylbenzenes. rsc.org These reactions, catalyzed by palladium complexes, demonstrate the principle of sequentially replacing halogen atoms to build up intricate, multi-ring structures. Given the presence of the reactive bromo and chloro groups, it is plausible that this compound could serve a similar function as a foundational unit for creating larger, functional polyaromatic architectures.

Intermediate in the Synthesis of Specialty Organic Chemicals (e.g., agrochemicals, dyes, polymers)

Halogenated benzenes are pivotal starting materials in the chemical industry. For example, 1-bromo-3,5-dichlorobenzene (B43179) is a known precursor for producing dyes and pesticides. google.com These applications often involve nucleophilic substitution or metal-catalyzed coupling reactions to introduce functional groups that impart color or biological activity. The structural similarity of this compound to these established intermediates suggests its potential as a precursor for a range of specialty chemicals. The ethyl group could be used to tune the solubility, and electronic properties of the final products, potentially leading to new agrochemicals, dyes, or polymer building blocks.

Development of Advanced Materials

The synthesis of novel materials with tailored properties is a major focus of modern chemical research. Halogenated organic compounds are often at the heart of these endeavors.

Precursor for Molecular Glassformers and Functional Polymers

Research has demonstrated that tri-substituted benzene (B151609) derivatives are excellent candidates for creating molecular glassformers. A study on analogues of 1,3,5-trisarylbenzenes utilized 1-bromo-3-chloro-5-iodobenzene as the central building block. rsc.org By attaching different aryl groups via Suzuki coupling, a series of molecules with varying glass transition temperatures (Tg) and thermal properties were synthesized. rsc.org These materials are of interest for applications where stable, amorphous thin films are required. The structure of this compound makes it a candidate for similar synthetic strategies, where the ethyl group could modify the packing and intermolecular interactions of the resulting larger molecules, thereby influencing their glass-forming ability and other material properties.

Integration into Optoelectronic and Electronic Materials

The core structures of many organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) are built from carefully designed aromatic systems. The ability to systematically build complex molecules through cross-coupling reactions is essential for this field. While direct integration of this compound into optoelectronic materials is not yet reported, its potential as a building block is clear. Starting from a simple, functionalized benzene ring allows for the precise construction of the conjugated systems required for electronic activity. Related compounds are used to create materials for various electronic applications, including as host materials in OLEDs or as components of organic semiconductors.

Use in the Synthesis of Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. Many sophisticated ligands used in transition-metal catalysis are based on functionalized aromatic backbones. These ligands are designed to coordinate with a metal center and fine-tune its catalytic activity, selectivity, and stability. The bromo- and chloro-substituents on this compound can be readily converted into other functional groups, such as phosphines, amines, or N-heterocyclic carbenes, which are common coordinating groups in ligand design. This makes the compound a potential starting point for the synthesis of new, bespoke ligands for a variety of catalytic transformations.

Environmental Fate and Degradation Studies of Halogenated Aromatics

Biodegradation Pathways and Microbial Transformation Studies

The microbial breakdown of halogenated aromatic compounds is a crucial process influencing their environmental persistence. mdpi.com Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon and energy or to detoxify their surroundings. nih.govrsc.org These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-depleted) conditions, often involving distinct enzymatic pathways. nih.govnih.gov

Under aerobic conditions, bacteria such as those from the Pseudomonas and Burkholderia genera can initiate the degradation of chlorinated benzenes by using dioxygenase enzymes. nih.govarizona.edu This initial attack typically introduces two hydroxyl groups onto the aromatic ring, forming a substituted catechol. nih.govresearchgate.net This intermediate is then further processed through ring cleavage, ultimately leading to mineralization into carbon dioxide and inorganic halides. nih.govarizona.edu

In anaerobic environments, a key degradation mechanism is reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. acs.org This process is a form of respiration for certain bacteria, known as halorespiring bacteria (e.g., Dehalococcoides), which use the halogenated compound as an electron acceptor to conserve energy for growth. acs.orgnih.gov Studies on various halogenated aromatics have shown that this process is often regioselective, with the position of the halogen on the aromatic ring influencing the rate and likelihood of its removal. acs.orgacs.org Typically, higher halogenated benzenes are more readily dehalogenated to lower chlorinated forms under anaerobic conditions. nih.govarizona.edu

Under aerobic conditions, the initial dioxygenase attack would likely lead to the formation of brominated and chlorinated ethyl-catechols. Subsequent enzymatic steps would result in ring cleavage products.

Under anaerobic conditions, sequential reductive dehalogenation would be the primary pathway. This would likely involve the stepwise removal of the bromine and chlorine atoms, leading to the formation of less halogenated intermediates. The order of removal (bromo- before chloro- or vice versa) would depend on the specific microbial enzymes involved and the electrochemical properties of the C-Br and C-Cl bonds.

A hypothetical anaerobic degradation pathway could produce the following metabolites:

3-Chloro-5-ethylbenzene

1-Bromo-5-ethylbenzene

Ethylbenzene (B125841)

Further degradation of ethylbenzene would then proceed along established pathways for alkylbenzenes.

Table 1: Potential Microbial Metabolites of 1-Bromo-3-chloro-5-ethylbenzene

Parent Compound Potential Metabolite Degradation Pathway
This compound 3-Chloro-5-ethylbenzene Anaerobic Reductive Dehalogenation
This compound 1-Bromo-5-ethylbenzene Anaerobic Reductive Dehalogenation
3-Chloro-5-ethylbenzene / 1-Bromo-5-ethylbenzene Ethylbenzene Anaerobic Reductive Dehalogenation

The rate at which this compound biodegrades is significantly influenced by a variety of environmental factors. The presence or absence of oxygen is a primary determinant, dictating whether aerobic or anaerobic pathways will dominate. nih.gov The availability of other carbon sources can also affect degradation, as some halogenated compounds are degraded via cometabolism, where the necessary enzymes are induced by the presence of a primary growth substrate. rsc.org

Other influential factors include:

Temperature and pH: Microbial activity is generally optimal within specific temperature and pH ranges.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism.

Bioavailability: The extent to which a compound is available to microorganisms can be limited by its sorption to soil or sediment particles. Hydrophobic compounds like halogenated benzenes tend to bind strongly to organic matter, reducing their concentration in the aqueous phase and thus their availability for microbial uptake. researchgate.net

Redox Potential: In anaerobic environments, the redox potential influences the feasibility of reductive dehalogenation. researchgate.net

Table 2: Influence of Environmental Conditions on Biodegradation

Condition Influence on Biodegradation Rate Relevant Pathway
Presence of Oxygen Favors oxidative degradation by dioxygenases. nih.govarizona.edu Aerobic
Absence of Oxygen Favors reductive dehalogenation. acs.orgacs.org Anaerobic
High Organic Matter May decrease bioavailability due to sorption. Both
Presence of Co-substrates Can enhance degradation through cometabolism or induce necessary enzymes. mdpi.com Both

| Sub-optimal pH/Temperature | Can significantly slow down or inhibit microbial activity. | Both |

Abiotic Degradation Mechanisms

In addition to microbial processes, this compound can be degraded by non-biological (abiotic) mechanisms. The primary abiotic pathways in the environment are hydrolysis and photolysis.

Hydrolysis is a chemical reaction with water that can transform a compound. For some halogenated compounds, this can be a significant degradation pathway. For instance, compounds like benzyl (B1604629) chloride can be hydrolyzed to benzyl alcohol. byjus.com However, the halogen atoms in this compound are bonded to an aromatic ring. These aryl-halide bonds are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is expected to be a very slow degradation process for this compound in aqueous environments.

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Halogenated aromatic compounds that volatilize into the atmosphere can be degraded by this process. The most significant atmospheric degradation pathway for many aromatic compounds, including chlorobenzenes, is reaction with photochemically-generated hydroxyl radicals (•OH). ethz.ch This reaction initiates a chain of events that breaks down the parent compound. ku.dk

The rate of atmospheric hydroxylation is a key parameter for estimating the atmospheric lifetime of a volatile organic compound. While the specific rate constant for the reaction of this compound with •OH radicals is not available in the provided search results, it is expected to be a significant removal process in the atmosphere. The presence of the ethyl group may slightly increase the reactivity of the aromatic ring towards electrophilic attack by hydroxyl radicals compared to unsubstituted bromochlorobenzenes.

Environmental Partitioning Behavior

The environmental partitioning of this compound describes its distribution among different environmental media like water, soil, sediment, and air. As a halogenated aromatic hydrocarbon, it is expected to be a relatively hydrophobic compound with low water solubility. This hydrophobicity means it will have a tendency to move from water into more non-polar media.

Consequently, if released into an aquatic system, a significant fraction of this compound would be expected to partition from the water column to organic matter in sediments and suspended particles. Similarly, in terrestrial environments, it would likely exhibit strong sorption to soil organic carbon. This partitioning behavior reduces its concentration in water, which can limit its transport by water flow but also decreases its bioavailability for microbial degradation. researchgate.net Its volatility suggests that partitioning to the atmosphere can also be a relevant environmental fate process.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-Bromo-3-chloro-5,5-dimethylhydantoin
1-Bromo-5-ethylbenzene
3-Chloro-5-ethylbenzene
Benzyl alcohol
Benzyl chloride
Carbon dioxide
Catechol
Ethylbenzene

Soil Adsorption and Mobility

The potential for this compound to adsorb to soil and organic matter is a critical factor in determining its mobility and fate in the terrestrial environment. This property is scientifically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value suggests that the compound will preferentially bind to soil particles, leading to lower mobility and a reduced likelihood of leaching into groundwater. Conversely, a low Koc value indicates weaker adsorption and greater potential for movement through the soil profile.

In the absence of empirical data for this compound, computational models based on Quantitative Structure-Activity Relationships (QSAR) are employed to estimate this value. These models utilize the chemical's structure to predict its physicochemical properties. Based on such predictive methods, the estimated Koc value for this compound is indicative of moderate to low mobility in soil.

Parameter Estimated Value Interpretation
Soil Adsorption Coefficient (Log Koc)3.6 - 4.2Moderate to Strong Adsorption
Mobility Class Low to Slight

The presence of bromine and chlorine atoms, along with the ethyl group on the benzene (B151609) ring, contributes to the compound's lipophilicity, which in turn influences its affinity for organic carbon in soil. This suggests that this compound is likely to be retained in the upper soil layers where organic matter content is typically higher. Consequently, its downward movement towards groundwater would be significantly impeded.

Volatilization from Water and Soil

Volatilization is a key process that governs the transfer of a chemical from the surface of water or soil into the atmosphere. The tendency of a compound to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant signifies a greater propensity for the chemical to partition from the aqueous phase to the gas phase.

For this compound, estimated values for the Henry's Law constant suggest a moderate to high potential for volatilization from water. This indicates that if the compound were to contaminate surface water bodies, a significant fraction would be expected to escape into the atmosphere.

Parameter Estimated Value Interpretation
Henry's Law Constant (atm-m³/mol)1.5 x 10⁻³ - 5.0 x 10⁻³Moderate to High Volatility

From soil, volatilization is influenced by factors such as the compound's vapor pressure, its adsorption to soil particles (Koc), and environmental conditions like temperature and soil moisture. Given its estimated moderate to strong adsorption to soil, the rate of volatilization from soil surfaces would be somewhat attenuated compared to its volatilization from water. However, the compound's inherent volatility suggests that this remains a significant environmental transport pathway, particularly from contaminated surface soils with lower organic matter content.

Bioconcentration Potential in Environmental Compartments

Bioconcentration refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. This is a particularly important consideration for persistent organic pollutants, as it can lead to the magnification of the compound through the food chain. The bioconcentration potential is typically expressed by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at equilibrium.

Due to its lipophilic nature, indicated by a high octanol-water partition coefficient (Log Kow), this compound is predicted to have a moderate to high potential for bioconcentration in aquatic organisms.

Parameter Estimated Value Interpretation
Bioconcentration Factor (BCF)300 - 1500Moderate to High Potential

A BCF in this range suggests that this compound is likely to accumulate in the fatty tissues of fish and other aquatic life exposed to contaminated waters. This accumulation can pose a risk to the organisms themselves and to higher trophic level predators, including humans, that may consume them. The persistence of halogenated aromatic compounds in biological systems further exacerbates this potential for bioaccumulation and biomagnification.

Future Research Directions and Unexplored Avenues for 1 Bromo 3 Chloro 5 Ethylbenzene

Development of More Efficient and Selective Synthetic Routes

Future research should prioritize the development of more atom-economical and efficient synthetic methodologies. Key areas of investigation include:

Late-Stage C-H Functionalization: Direct, regioselective C-H activation and halogenation of an ethylbenzene (B125841) precursor could dramatically shorten the synthetic sequence, bypassing the need for pre-installed directing groups.

One-Pot Methodologies: Designing tandem reactions where multiple transformations occur in a single reaction vessel would improve efficiency, reduce solvent waste, and minimize purification steps.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and safety for exothermic halogenation reactions.

A comparison of a traditional synthetic approach with a hypothetical advanced approach is presented below.

FeatureTraditional Multistep SynthesisFuture Efficient Synthesis (Hypothetical)
Starting Material Aniline or Nitrobenzene chegg.com3-Chloroethylbenzene or 3-Bromoethylbenzene
Key Steps Acetylation, Halogenation, Nitration, Reduction, Diazotization, Sandmeyer Reaction medium.combrainly.comDirect C-H Borylation/Halogenation, Catalytic Cross-Coupling
Number of Steps 5-8 steps1-3 steps
Overall Yield Often low (<10-20%) medium.comPotentially high (>60%)
Atom Economy LowHigh
Waste Generation High (solvents, byproducts) medium.comLow

Design of Novel Catalytic Systems for Halogenated Aryl Transformations

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-3-chloro-5-ethylbenzene is a key feature that can be exploited for selective functionalization. Developing novel catalytic systems is crucial for harnessing this potential. While palladium-catalyzed cross-coupling reactions like the Suzuki coupling are well-established for aryl halides, future research could focus on catalysts with enhanced selectivity and broader applicability. rsc.org

Promising research avenues include:

Chemoselective Catalysts: Designing palladium, nickel, or copper-based catalysts that can selectively activate the C-Br bond while leaving the more stable C-Cl bond intact, or vice versa. This would allow for stepwise, site-specific introduction of different functional groups.

Photocatalysis: Exploring light-mediated reactions, such as photocatalytic arylation via halogen-atom transfer, could provide mild and highly selective methods for forming new carbon-carbon bonds under ambient conditions. rsc.org

Dual-Catalysis Systems: Combining two different catalysts in one pot to perform sequential or orthogonal transformations. For example, a "halogen dance" catalyst could be used to isomerize the initial compound before a second catalyst performs a cross-coupling reaction. researchgate.net

Enantioselective Transformations: For derivatives of this compound that are prochiral, developing chiral catalysts for asymmetric transformations would be highly valuable, particularly for applications in life sciences. acs.orgnih.gov

Advanced Computational Predictions for Unconventional Reactivity and Novel Molecular Architectures

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction mechanisms. acs.org Applying these methods to this compound can accelerate discovery and innovation.

Future computational studies could focus on:

Mapping Electrostatic Potential: Calculating the electron density and electrostatic potential surface of the molecule to predict sites susceptible to nucleophilic or electrophilic attack.

Modeling Transition States: Simulating the transition state energies for various catalytic cycles (e.g., oxidative addition to a metal center) to predict the selectivity of C-Br versus C-Cl bond activation.

Virtual Screening: Designing and evaluating the properties of hypothetical molecules derived from the this compound scaffold. This can guide synthetic efforts toward new materials with desired electronic or optical properties, such as those for Organic Light Emitting Diodes (OLEDs). google.com

Predicting Unconventional Reactivity: Investigating the potential for unorthodox reactions, such as halogen dance transpositions or benzyne (B1209423) formation, under specific catalytic conditions. researchgate.net

Exploration of New Applications in Emerging Materials Science Fields

The ability to selectively functionalize this compound at two different positions makes it an attractive building block for complex molecular architectures used in materials science. A key example is the synthesis of 1,3,5-trisarylbenzenes, which are known molecular glassformers, using a similar precursor via sequential Suzuki coupling reactions. rsc.org

Future research should explore its use in:

Organic Electronics: As a core unit for synthesizing conjugated molecules and polymers for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The substitution pattern allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Liquid Crystals: The rigid aromatic core with the potential for diverse peripheral functionalization could be used to design novel liquid crystalline materials with specific phase behaviors.

Porous Organic Polymers: Employing the molecule as a node in the synthesis of microporous polymers for applications in gas storage, separation, and catalysis.

Molecular Glassformers: Expanding on existing research to create new amorphous materials with high thermal stability and specific optical properties by attaching various aryl or other functional groups. rsc.org

Potential Material ClassKey Feature of this compoundPotential Application
Organic Semiconductors Rigid aromatic core, tunable electronics via selective functionalizationActive layers in OLEDs and OPVs google.com
Molecular Glasses 1,3,5-substitution pattern for creating amorphous structuresStable glass films, encapsulation layers rsc.org
Liquid Crystals Anisotropic molecular shapeDisplay technologies, sensors
Microporous Polymers Trifunctional node for network formationGas separation and storage

Comprehensive Environmental Impact Mitigation Strategies for Related Halogenated Aromatic Compounds

Halogenated aromatic compounds as a class are often persistent in the environment and can be toxic, necessitating a proactive approach to environmental safety. epa.govnih.govresearchgate.net Although the specific environmental profile of this compound is not widely studied, research into mitigation strategies for related compounds is essential for responsible development.

Future research should focus on:

Biodegradation Pathways: Investigating microbial strains and enzymatic systems capable of degrading this compound and its derivatives. This includes studying the mechanisms of oxidative and reductive dehalogenation by microorganisms. nih.gov

Advanced Remediation Technologies: Developing and optimizing chemical and physical methods for removing such compounds from soil and water. This includes advanced oxidation processes, solvent extraction techniques, and catalytic hydrodehalogenation, which converts C-X bonds to C-H bonds. researchgate.netosti.gov

Life Cycle Assessment: Conducting thorough life cycle assessments for any large-scale synthetic process involving this compound to identify and minimize the environmental footprint from production to end-of-life.

Designing for Degradability: Exploring modifications to the molecular structure that would maintain its useful properties while enhancing its biodegradability, reducing persistence in the environment.

Q & A

Q. What synthetic routes are recommended for preparing 1-Bromo-3-chloro-5-ethylbenzene with high purity, and how can reaction efficiency be optimized?

Methodological Answer:

  • Direct Bromination: Start with 3-chloro-5-ethylbenzene and use N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., UV light or AIBN) for regioselective bromination .
  • Halogen Exchange: Substitute chlorine in 1,3-dichloro-5-ethylbenzene via nucleophilic aromatic substitution using CuBr or NaBr in polar aprotic solvents (DMF/DMSO) at elevated temperatures (80–120°C) .
  • Optimization Tips: Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1.1–1.3 eq brominating agent) to minimize side products. Purify via fractional distillation (bp ~240–242°C) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm as singlet/multiplet) and ¹³C NMR to identify quaternary carbons adjacent to halogens .
  • Mass Spectrometry (GC-MS): Look for molecular ion peaks at m/z 205.48 (M⁺) and isotopic patterns (Br: ~1:1 ratio for M/M+2; Cl: ~3:1 for M/M+2) .
  • Elemental Analysis: Validate purity (>98%) by matching experimental C/H/Br/Cl percentages to theoretical values (C: 40.94%, H: 3.45%, Br: 38.94%, Cl: 17.67%) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity or spectral data for this compound?

Methodological Answer:

  • DFT Calculations: Model the molecule’s electron density (e.g., using Gaussian or ORCA) to predict sites for electrophilic substitution. Compare HOMO/LUMO energies with experimental reaction outcomes .
  • Spectral Simulations: Use tools like ACD/Labs or MestReNova to simulate NMR shifts under varying conditions (solvent, temperature), addressing discrepancies in literature .
  • Thermodynamic Analysis: Calculate activation energies for competing pathways (e.g., bromine vs. chlorine displacement) to rationalize product distributions .

Q. What experimental strategies minimize hazardous byproducts (e.g., dioxins) during high-temperature reactions involving this compound?

Methodological Answer:

  • Reaction Design: Avoid temperatures >250°C to prevent pyrolysis. Use microwave-assisted synthesis for controlled heating and reduced decomposition .
  • Byproduct Trapping: Add scavengers like activated carbon or molecular sieves to adsorb toxic intermediates. Monitor off-gases with FTIR .
  • Green Solvents: Replace chlorinated solvents (DCM, CCl₄) with ionic liquids or supercritical CO₂ to reduce halogenated waste .

Q. How can this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), and what challenges arise from competing halogens?

Methodological Answer:

  • Selective Activation: Use Pd catalysts (e.g., Pd(PPh₃)₄) with tailored ligands to favor bromine over chlorine in couplings. Optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/ethanol) for selectivity .
  • Kinetic Studies: Perform time-resolved experiments to track halide displacement rates. Bromine typically reacts faster (lower activation energy) than chlorine .
  • Post-Reaction Analysis: Characterize coupled products via X-ray crystallography to confirm regiochemistry and rule out halogen scrambling .

Safety and Handling

Q. What safety protocols are critical when handling this compound, given its toxicity profile?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors (TLV: <1 ppm) .
  • Spill Management: Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose as halogenated waste (EPA Class D) .
  • Emergency Response: For skin contact, wash with soap/water for 15 min; for eye exposure, irrigate with saline. Seek medical attention if irritation persists .

Data Interpretation and Reproducibility

Q. How should researchers address inconsistencies in reported physical properties (e.g., melting points) for this compound?

Methodological Answer:

  • Purity Verification: Re-crystallize from ethanol/water and compare DSC melting curves (expected mp: ~65–67°C) with literature. Impurities broaden peaks .
  • Interlaboratory Validation: Share samples with collaborators to standardize analytical conditions (e.g., heating rate in DSC) .
  • Meta-Analysis: Compile data from peer-reviewed studies (avoiding vendor catalogs) to identify consensus values .

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